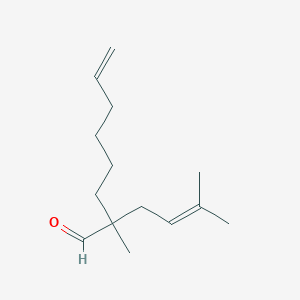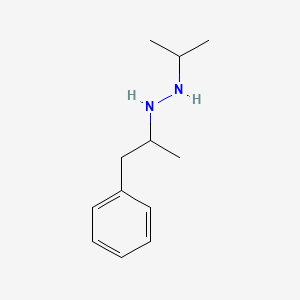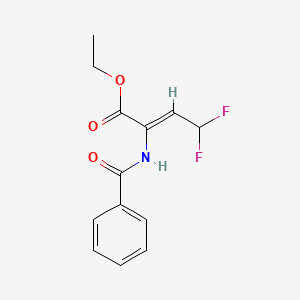
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(3-methylbut-2-en-1-yl)oct-7-enal is an organic compound with a complex structure that includes multiple double bonds and a branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylbut-2-en-1-yl)oct-7-enal typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by selective hydrogenation and isomerization steps. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium tert-butoxide, and solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed in hydrogenation steps. The process is optimized to minimize by-products and maximize the efficiency of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(3-methylbut-2-en-1-yl)oct-7-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the double bonds, using reagents like halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-(3-methylbut-2-en-1-yl)oct-7-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(3-methylbut-2-en-1-yl)oct-7-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s double bonds and aldehyde group allow it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylbut-2-en-1-yl acetate
- 3-Methyl-2-buten-1-ol
- 2-Methyl-3-buten-2-ol
Uniqueness
2-Methyl-2-(3-methylbut-2-en-1-yl)oct-7-enal is unique due to its specific structural features, such as the presence of multiple double bonds and a branched alkyl chain
Propiedades
Número CAS |
922736-25-2 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
2-methyl-2-(3-methylbut-2-enyl)oct-7-enal |
InChI |
InChI=1S/C14H24O/c1-5-6-7-8-10-14(4,12-15)11-9-13(2)3/h5,9,12H,1,6-8,10-11H2,2-4H3 |
Clave InChI |
AQQJBXKGGSFOTA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(C)(CCCCC=C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)

![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)




![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)



![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
